![molecular formula C12H16N2O3 B15316520 5-(2-Ethylbutanamido)nicotinic acid](/img/structure/B15316520.png)
5-(2-Ethylbutanamido)nicotinic acid
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Overview
Description
5-(2-Ethylbutanamido)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 2-ethylbutanamido group. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylbutanamido)nicotinic acid typically involves the acylation of nicotinic acid with 2-ethylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry approaches are being explored to minimize the environmental impact of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylbutanamido)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-(2-Ethylbutanamido)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2-Ethylbutanamido)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. For example, nicotinic acid derivatives are known to activate G-protein-coupled receptors, leading to downstream signaling events that affect lipid metabolism, inflammation, and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: An amide derivative of nicotinic acid with similar biological activities.
Nicotinic acid: The parent compound with well-known vitamin and therapeutic properties.
2-Chloronicotinamide: A derivative with enhanced antimicrobial activity.
Uniqueness
5-(2-Ethylbutanamido)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-ethylbutanamido group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
5-(2-Ethylbutanamido)nicotinic acid, a derivative of nicotinic acid (vitamin B3), possesses unique structural characteristics that enhance its biological activity. This compound features an amide group attached to the pyridine ring, which may influence its pharmacological properties significantly. The following sections detail its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O2. Its structure is characterized by:
- Pyridine Ring : Central to its identity as a nicotinic acid derivative.
- Amide Group : Enhances solubility and potential bioactivity.
- Alkyl Substituent : The 2-ethylbutanamide group may improve interaction with biological targets.
Biological Activities
Research indicates that derivatives of nicotinic acid, including this compound, exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains. For instance, compounds related to this structure have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis .
- Metabolic Effects : Nicotinic acid derivatives are known to play roles in metabolic pathways, particularly in the modulation of NAD+ and NADH levels, which are crucial for cellular respiration and energy metabolism .
- Therapeutic Potential : The compound's unique structure may enhance its pharmacological properties compared to simpler nicotinic acid derivatives, making it a candidate for further research in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from nicotinic acid. Common methods include:
- Condensation Reactions : Combining nicotinic acid with appropriate amines to form the amide bond.
- Purification Techniques : Utilizing chromatography for isolating the desired product.
Antimicrobial Studies
A study highlighted the antimicrobial potential of various nicotinic acid derivatives, including this compound. Table 1 summarizes its activity against selected bacterial strains:
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus ATCC 43300 | 7.81 |
Staphylococcus epidermidis ATCC 12228 | 1.95 |
These results indicate significant antibacterial activity, particularly against Gram-positive bacteria.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives from nicotinic acid and evaluated their efficacy against resistant bacterial strains. The findings revealed that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Metabolic Impact
Another study explored the effects of nicotinic acid derivatives on metabolic pathways during fermentation processes. It was found that these compounds could influence NAD(H) levels significantly, affecting overall metabolic efficiency in microbial systems .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(2-ethylbutanoylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-3-8(4-2)11(15)14-10-5-9(12(16)17)6-13-7-10/h5-8H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
VTCKWYUOQNUKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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